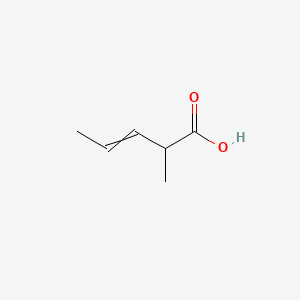

3-Pentenoic acid, 2-methyl-

描述

Nomenclature and Structural Representations in Scientific Discourse

The precise naming and structural depiction of 3-pentenoic acid, 2-methyl- are crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3Z)-2-methylpent-3-enoic acid, which specifies the cis configuration of the double bond between the third and fourth carbon atoms. ontosight.aifoodb.ca The CAS Registry Number, a unique identifier, for 3-pentenoic acid, 2-methyl- is 37674-63-8. nist.gov

The molecule's structure consists of a five-carbon pentenoic acid backbone with a methyl group (CH3) attached to the second carbon and a double bond at the third carbon position. ontosight.aiontosight.ai This structure gives rise to geometric isomers, namely the (E) and (Z) forms, which have different spatial arrangements of the atoms around the double bond. nih.gov The (Z)-isomer is also referred to as 2-methyl-cis-3-pentenoic acid. ontosight.ai

Interactive Table: Chemical Identifiers for 3-Pentenoic acid, 2-methyl-

| Identifier | Value |

| IUPAC Name | (3Z)-2-methylpent-3-enoic acid ontosight.aifoodb.ca |

| CAS Number | 37674-63-8 nist.gov |

| Chemical Formula | C6H10O2 ontosight.ai |

| Molecular Weight | 114.14 g/mol ontosight.ai |

| InChI Key | NFRJJFMXYKSRPK-ARJAWSKDSA-N foodb.ca |

| SMILES | C\C=C/C(C)C(O)=O hmdb.ca |

Classification within Branched-Chain Fatty Acid Chemistry

3-Pentenoic acid, 2-methyl- is classified as a methyl-branched fatty acid. hmdb.cafoodb.ca This class of compounds encompasses fatty acids with one or more methyl groups along their acyl chain. foodb.ca While many naturally occurring branched-chain fatty acids are saturated, 3-pentenoic acid, 2-methyl- is an example of an unsaturated variant due to the presence of a carbon-carbon double bond. ontosight.aifoodb.ca

The presence of both a methyl branch and a double bond influences the physical and chemical properties of the molecule, such as its melting point, boiling point, and solubility, compared to its straight-chain or saturated counterparts. ontosight.ai The study of such branched-chain fatty acids is significant for understanding lipid metabolism and the biosynthesis of complex lipids in various organisms. hmdb.caebi.ac.uk

Interactive Table: Physicochemical Properties of 3-Pentenoic acid, 2-methyl-

| Property | Value |

| Appearance | Colorless clear liquid thegoodscentscompany.com |

| Boiling Point | 199.00 to 200.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Specific Gravity | 0.96000 to 0.96600 @ 25.00 °C thegoodscentscompany.com |

| Refractive Index | 1.43000 to 1.43700 @ 20.00 °C thegoodscentscompany.com |

| Water Solubility | Slightly soluble nih.gov |

Structure

3D Structure

属性

CAS 编号 |

37674-63-8 |

|---|---|

分子式 |

C6H10O2 |

分子量 |

114.14 g/mol |

IUPAC 名称 |

(E)-2-methylpent-3-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ |

InChI 键 |

NFRJJFMXYKSRPK-ONEGZZNKSA-N |

SMILES |

CC=CC(C)C(=O)O |

手性 SMILES |

C/C=C/C(C)C(=O)O |

规范 SMILES |

CC=CC(C)C(=O)O |

沸点 |

199.00 to 200.00 °C. @ 760.00 mm Hg |

密度 |

0.960-0.966 |

其他CAS编号 |

37674-63-8 |

物理描述 |

clear, colourless liquid |

Pictograms |

Corrosive |

溶解度 |

slightly soluble in water, soluble in alcohol and most fixed oils |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivations of 3 Pentenoic Acid, 2 Methyl

Grignard-Mediated Synthetic Pathways

A significant route for synthesizing 2-methyl-3-pentenoic acid involves the use of a Grignard reagent, which is a powerful tool for forming new carbon-carbon bonds. wikipedia.orgmnstate.edu This pathway typically begins with a diene, which is halogenated to create a suitable precursor for the organomagnesium compound.

The initial step in this sequence is the halogenation of 1,3-pentadiene (B166810) (commonly known as piperylene). For instance, 4-chloro-2-pentene can be produced through the chlorination of piperylene. google.com This haloalkene then serves as the organic halide for the Grignard reaction. google.com

The formation of the Grignard reagent, 2-magnesium halo-3-pentene, is achieved by reacting the 2-halo-3-pentene with magnesium metal. google.com This reaction is typically carried out in an ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the Grignard reagent as it forms. wikipedia.orggoogle.com To facilitate the reaction, an excess of magnesium is often used, with a molar ratio of magnesium to the halo-pentene ranging from 1:1 to 10:1, and more preferably between 3:1 and 5:1. google.com The initiation of the Grignard reaction is indicated by a temperature increase in the reaction mixture. google.com

Once the Grignard reagent is formed, it is converted into a carboxylic acid through carboxylation. masterorganicchemistry.comgoogle.com This is achieved by reacting the nucleophilic carbon of the Grignard reagent with carbon dioxide, which acts as an electrophile. masterorganicchemistry.comlibretexts.org The carbon dioxide can be introduced by bubbling the gas through the reaction solution or by adding solid carbon dioxide (dry ice). google.comgoogle.com This step results in the formation of a magnesium salt of the carboxylic acid, specifically a halomagnesium carboxylate. libretexts.org

The final step is the liberation of the free carboxylic acid via acidic hydrolysis. libretexts.org A strong acid, such as concentrated hydrochloric acid, is added to the reaction mixture to protonate the carboxylate salt. google.com Following the acid treatment, the organic layer containing the desired 2-methyl-3-pentenoic acid is separated from the aqueous layer and purified. google.com

Aldol Condensation and Oxidation Routes

An alternative and widely used industrial approach begins with the self-condensation of propanal (propionaldehyde) to form an unsaturated aldehyde intermediate, which is then converted to the target carboxylic acid. iitm.ac.inwikipedia.org

The self-aldol condensation of propanal produces the key intermediate, 2-methyl-2-pentenal (B83557). iitm.ac.inresearchgate.net This reaction involves the formation of a β-hydroxy aldehyde, which then dehydrates to yield the α,β-unsaturated aldehyde. researchgate.net Various catalytic systems have been developed to optimize this conversion, achieving high yields and selectivity.

Catalytic activities of different systems have been evaluated, including anion exchange resins, hydrotalcites, and nitrogenous organic bases. researchgate.netresearchgate.netgoogle.com For example, using a strong anion-exchange resin, a 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal can be achieved within one hour at 35 °C. researchgate.net Solid base catalysts like activated hydrotalcite have also shown high efficiency, yielding up to 97% conversion and 99% selectivity under solvent-free conditions at 100 °C. iitm.ac.inresearchgate.net

| Catalyst | Temperature (°C) | Reaction Time | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Anion Exchange Resin | 30 | 2 h | 93.54% Yield | researchgate.net |

| Activated Hydrotalcite (Mg/Al = 3.5) | 100 | 10 h | 99% Selectivity | iitm.ac.inresearchgate.net |

| Nitrogenous Organic Base (e.g., Pyrrolidine) | These catalysts offer gentle alkalinity and good miscibility, leading to high selectivity by minimizing excessive condensation reactions. | google.com |

One pathway to convert the 2-methyl-2-pentenal intermediate into the corresponding carboxylic acid involves the formation and subsequent hydrolysis of a nitrile. google.com This multi-step process proceeds as follows:

The 2-methyl-2-pentenal is first reacted with hydroxylamine (B1172632) to form 2-methyl-2-pentene (B165383) aldehyde oxime. google.com

This oxime is then dehydrated, often using acetic anhydride, to synthesize 2-methyl-2-pentenenitrile. google.com

The final step is the hydrolysis of the nitrile to produce 2-methyl-2-pentenoic acid. google.com

The hydrolysis of nitriles can be catalyzed by either acid or base. lumenlearning.comlibretexts.orglibretexts.org In acid-catalyzed hydrolysis, the nitrile is heated with a strong acid like sulfuric acid or hydrochloric acid. google.comlibretexts.org The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

A more direct route involves the oxidation of the aldehyde group of 2-methyl-2-pentenal to a carboxylic acid group. google.comresearchgate.net Various oxidation systems have been employed for this transformation, with a focus on achieving high yield and selectivity.

Common oxidants include sodium chlorite (B76162) (NaClO₂), potassium hypochlorite, silver nitrate (B79036) with sodium hydroxide (B78521), and air. google.comresearchgate.net Sodium chlorite has been identified as a particularly cheap and efficient oxidant for this purpose. researchgate.net

| Oxidation System | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Sodium Chlorite (NaClO₂) / H₂O₂ | NaClO₂/aldehyde molar ratio: 1.6:1 H₂O₂/aldehyde molar ratio: 1.2:1 Reaction Time: 3 h | 85% | researchgate.net |

| Silver Nitrate / Sodium Hydroxide | An effective but often more costly oxidation method. | google.com | |

| Air | A cost-effective but potentially less selective method. | google.com | |

| Potassium Hypochlorite | Used in the oxidation following the condensation of butanone and propanal. | google.com |

Synthetic Approaches from Hydroxyvaleric Acid Precursors

A direct method for the synthesis of 2-methyl-2-pentenoic acid, an isomer of 3-Pentenoic acid, 2-methyl-, involves the distillation of 2-hydroxy-2-methylvaleric acid. This transformation is a dehydration reaction, a common process in organic synthesis for converting tertiary alcohols into alkenes. The reaction is typically catalyzed by a strong acid.

The mechanism involves the protonation of the hydroxyl group on the 2-hydroxy-2-methylvaleric acid by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). The subsequent loss of a water molecule generates a tertiary carbocation. A proton is then eliminated from an adjacent carbon, leading to the formation of a double bond. In this specific precursor, elimination can result in the formation of 2-methyl-2-pentenoic acid. The process of distillation is employed to remove the alkene product as it is formed, which shifts the equilibrium of the reaction to favor the formation of the final product. This general principle of acid-catalyzed dehydration is a foundational method for alkene synthesis from alcohols. youtube.comstudy.com

| Precursor | Product | Reaction Type |

| 2-Hydroxy-2-methylvaleric acid | 2-Methyl-2-pentenoic acid | Acid-Catalyzed Dehydration |

Catalytic Hydrogenation for Isomeric Composition Control

Catalytic hydrogenation can be strategically employed to control the isomeric composition of mixtures containing 2-methyl-3-pentenoic acid. A specific application of this is the selective hydrogenation of a mixed acid product to enrich a particular isomer. For instance, a mixture containing 2-methyl-cis-3-pentenoic acid and 2-methyl-2-pentenoic acid can be hydrogenated to increase the proportion of the cis-3-pentenoic acid isomer. google.com

This process is carried out in the presence of a specific heterogeneous catalyst, such as palladium supported on calcium sulfate (B86663) (Pd/CaSO₄). The reaction is conducted under a hydrogen atmosphere at pressures ranging from 10 to 100 psig, with a preferred range of 20-40 psig. The reaction proceeds in a lower alkanol solvent like methanol (B129727) or ethanol (B145695) at temperatures between 20°C and 40°C. By carefully controlling these conditions, it is possible to obtain a product mixture that is significantly enriched in the desired isomer, such as a mixture containing approximately 80% 2-methyl-cis-3-pentenoic acid and 20% 2-methyl-2-pentenoic acid. google.com

| Parameter | Condition |

| Catalyst | Palladium on Calcium Sulfate (Pd/CaSO₄), 3% Pd |

| Pressure | 10-100 psig (preferred 20-40 psig) |

| Solvent | Lower Alkanol (e.g., Methanol, Ethanol) |

| Temperature | 20°C - 40°C |

| Starting Mixture | 2-methyl-cis-3-pentenoic acid and 2-methyl-2-pentenoic acid |

| Resulting Mixture | ~80% 2-methyl-cis-3-pentenoic acid, ~20% 2-methyl-2-pentenoic acid |

Exploration of Silver Ion-Assisted Solvolysis for Formation

The formation of derivatives of 2-methyl-3-pentenoic acid has been observed during the exploration of silver ion-assisted solvolysis reactions. While not a direct synthesis of the parent compound, these findings indicate the potential of this methodology to construct the substituted pentenoic acid framework. Specifically, the solvolysis of 2,2-Dibromo-1-phenylcyclopropanecarboxylic Acid in the presence of silver trifluoroacetate (B77799) in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and isopropyl alcohol (IPA) yields several products. researchgate.net

Among the products formed in minor amounts are derivatives such as 2-alkoxy-3-bromo-2-methyl-3-pentenoic acid and 3-bromo-2-hydroxy-2-methyl-3-pentenoic acid. The formation of these complex molecules demonstrates that the carbon backbone of 2-methyl-3-pentenoic acid can be assembled under these reaction conditions, albeit with additional functionalization (bromo, hydroxy, and alkoxy groups) derived from the starting material and the solvent. The product distribution is highly dependent on the solvent used, highlighting the intricate nature of the reaction mechanism. researchgate.net

| Solvent | Minor Products Formed |

| 2,2,2-trifluoroethanol (TFE) | 2-alkoxy-3-bromo-2-methyl-3-pentenoic acid, 3-bromo-2-hydroxy-2-methyl-3-pentenoic acid |

| Isopropyl alcohol (IPA) | 2-alkoxy-3-bromo-2-methyl-3-pentenoic acid, 3-bromo-2-hydroxy-2-methyl-3-pentenoic acid |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) | 3-bromo-2-hydroxy-2-methyl-3-pentenoic acid, 3-bromo-2-methyl-2,4-pentadienoic acid |

Utilization of Heterogeneous Catalysts in Synthetic Processes

Heterogeneous catalysts play a significant role in various synthetic processes related to 2-methyl-3-pentenoic acid and its isomers. These catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recyclability.

One notable application is in the study of the adsorption and reaction of these molecules on catalyst surfaces. For example, in situ attenuated total reflection infrared (ATR-IR) spectroscopy has been used to investigate the adsorption of trans-2-methyl-2-pentenoic acid on aluminum oxide (Al₂O₃) and palladium supported on alumina (B75360) (Pd/Al₂O₃) surfaces. Such studies are crucial for understanding the mechanisms of heterogeneous enantioselective hydrogenation. google.com

Furthermore, supported metal catalysts are used in the hydrogenation of related compounds. The gas-phase hydrogenation of 2-methyl-2-pentenal, the aldehyde precursor to the corresponding acid, has been studied on platinum, palladium, and copper catalysts supported on silica. These catalysts show activity for the hydrogenation of both the carbon-carbon and carbon-oxygen double bonds, and the selectivity depends on the metal and reaction conditions. researchgate.net Solid acid catalysts, such as the perfluorinated resinsulphonic acid Nafion-H®, have also been shown to be effective, environmentally friendly catalysts for various organic transformations, indicating their potential utility in the synthesis of pentenoic acid derivatives. researchgate.net

| Catalyst | Application / Reaction Studied |

| Pd/Al₂O₃ | Adsorption studies of trans-2-methyl-2-pentenoic acid for heterogeneous enantioselective hydrogenation. |

| Pt/Silica, Pd/Silica, Cu/Silica | Gas-phase hydrogenation of 2-methyl-2-pentenal. researchgate.net |

| Nafion-H® | Recyclable heterogeneous catalyst for various oxidation reactions. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3 Pentenoic Acid, 2 Methyl

Oxidation Reactions of the Unsaturated Moiety

The double bond in 3-pentenoic acid, 2-methyl- is susceptible to various oxidation reactions, which can lead to cleavage of the carbon chain or the formation of new functional groups.

One of the most definitive oxidation reactions is ozonolysis , which results in the cleavage of the C=C double bond. rsc.org Treatment of 3-pentenoic acid, 2-methyl- with ozone (O₃) followed by a workup step would break the bond between the third and fourth carbon atoms. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield propanal and 2-oxopropanoic acid. acs.org Alternatively, an oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid, yielding propanoic acid and 2-oxopropanoic acid. rsc.org

The double bond can also be oxidized to form an epoxide, a three-membered ring containing an oxygen atom. This transformation is typically achieved using peroxy acids. For related unsaturated acids, epoxidation can be catalyzed by titanovanadosilicalites.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the double bond, similar to ozonolysis, or under milder conditions, can result in the formation of a diol (a compound with two hydroxyl groups). The oxidation of unsaturated carboxylic acids can sometimes be complex, with potential for cleavage at both the double bond and adjacent single bonds. rsc.org

Furthermore, β,γ-unsaturated carboxylic acids like 3-pentenoic acid, 2-methyl- can undergo oxidative cyclization to form 4-substituted furan-2-ones using hypervalent iodine reagents. This process offers a method to synthesize lactone structures from the unsaturated acid backbone. drugbank.com

Reduction Reactions Leading to Saturated Analogues or Alcohols

The reduction of 3-pentenoic acid, 2-methyl- can selectively target either the carbon-carbon double bond or the carboxylic acid group, or both, depending on the reagents and conditions employed.

Catalytic hydrogenation is a common method to reduce the double bond. Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂), the C=C double bond is saturated to yield the corresponding saturated carboxylic acid, 2-methylpentanoic acid. The choice of catalyst can be crucial; for instance, Lindlar catalysts are typically used for the partial hydrogenation of alkynes to cis-alkenes but can also be employed for the controlled hydrogenation of certain dienoates. prepchem.com

Reducing the carboxylic acid group to an alcohol requires more powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is capable of reducing both the carboxylic acid and the double bond, which would result in the formation of 2-methyl-3-penten-1-ol if the double bond is not also reduced, or 2-methylpentan-1-ol if both groups are reduced. However, to selectively reduce the carboxylic acid while preserving the double bond, specific reagents or protection strategies are necessary.

Biocatalytic methods have emerged as a robust tool for the selective reduction of unsaturated carboxylic acids. Carboxylic acid reductases (CARs) can convert α,β-unsaturated carboxylic acids into their corresponding allylic alcohols. rsc.orgrsc.org While 3-pentenoic acid, 2-methyl- is a β,γ-unsaturated acid, enzymatic systems often show broad substrate tolerance. Some biocatalytic systems can even achieve the reduction of the unsaturated acid to the corresponding saturated primary alcohol in a multi-step process. rsc.org Other chemical methods for reducing carboxylic acids to alcohols involve manganese-catalyzed hydrosilylation or the use of reagents like diborane (B8814927) or NaBH₄ with activators. nih.govorganic-chemistry.org

| Reaction Type | Reagent/Catalyst | Primary Product |

| Double Bond Hydrogenation | H₂ / Pd/C | 2-Methylpentanoic acid |

| Carboxylic Acid Reduction | LiAlH₄ | 2-Methylpentan-1-ol |

| Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) | 2-Methyl-3-penten-1-ol or 2-Methylpentan-1-ol |

Nucleophilic and Electrophilic Substitution Reactions, Particularly at the Double Bond

The electron-rich double bond of 3-pentenoic acid, 2-methyl- is a prime site for electrophilic addition reactions . In these reactions, an electrophile (an electron-seeking species) attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A classic example is the addition of hydrogen halides (e.g., HBr, HCl). The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. However, the presence of the electron-withdrawing carboxylic acid group can influence the regioselectivity. The addition of a hydrogen halide to 3-pentenoic acid, 2-methyl- would likely result in the halogen adding to either the third or fourth carbon position, depending on the stability of the resulting carbocation.

Halogenation , the addition of halogens like bromine (Br₂) or chlorine (Cl₂), also proceeds via an electrophilic addition mechanism. The reaction typically results in the formation of a dihaloalkane, with one halogen atom adding to each carbon of the former double bond. The addition is often anti, meaning the two halogen atoms add to opposite faces of the double bond. libretexts.org

The addition of water across the double bond, known as hydration , can be catalyzed by strong acids like sulfuric acid. libretexts.org This reaction would lead to the formation of a hydroxy-substituted carboxylic acid.

Nucleophilic additions directly to the double bond are less common unless the double bond is conjugated with a strong electron-withdrawing group (which is not the case for 3-pentenoic acid, 2-methyl-, as it is a β,γ-unsaturated acid).

Esterification Reactions for Ester Derivative Synthesis

The carboxylic acid group of 3-pentenoic acid, 2-methyl- readily undergoes esterification with alcohols in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible equilibrium-driven process. To achieve high yields of the ester, water, a byproduct of the reaction, is typically removed.

For example, reacting 3-pentenoic acid, 2-methyl- with methanol (B129727) and a catalytic amount of sulfuric acid would produce methyl 2-methyl-3-pentenoate (B14747980). Similarly, using other alcohols like ethanol (B145695) or hexanol would yield the corresponding ethyl or hexyl esters. google.comepa.govfoodb.ca

The synthesis of various esters of 2-methyl-3-pentenoic acid is of commercial interest, particularly for their use as flavoring and fragrance agents. google.com Patents describe the esterification of 2-methyl-3-pentenoic acid with various alkyl halides in the presence of a base, which is an alternative method to Fischer esterification. google.com

| Alcohol | Catalyst | Ester Product |

| Methanol | H₂SO₄ (catalytic) | Methyl 2-methyl-3-pentenoate |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-methyl-3-pentenoate |

| Hexanol | H₂SO₄ (catalytic) | Hexyl 2-methyl-3-pentenoate |

Mechanistic Investigations of Ring Cleavage in Related Lactone Structures

While 3-pentenoic acid, 2-methyl- is an acyclic compound, its structure is related to lactones, which are cyclic esters. Intramolecular cyclization of a derivative, such as 4-hydroxy-2-methylpentanoic acid (which could be formed via hydration of 2-methyl-4-pentenoic acid, an isomer), would yield a γ-lactone (a five-membered ring). The ring cleavage of such lactones is a well-studied process.

Hydrolysis , the cleavage of the ester bond by water, can be catalyzed by either acid or base. In acid-catalyzed hydrolysis , the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. acs.orgnih.gov This typically involves the cleavage of the acyl-oxygen bond. For some strained lactones, like β-lactones, the mechanism can be more complex. nih.gov High pressure can facilitate the acid-catalyzed ring-opening polymerization of otherwise stable lactones like γ-butyrolactone. researchgate.net

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate and the alcohol. This process is generally irreversible as the final step is the deprotonation of the carboxylic acid. rsc.orgacs.org

The ring-opening of lactones can also be achieved with other nucleophiles, such as amines, or through metal-catalyzed reactions, which can proceed via different mechanisms like acyl C-O or alkyl C-O bond activation. nih.gov Ring-opening metathesis is another powerful tool for cleaving and functionalizing unsaturated bicyclic lactones. beilstein-journals.org

Oxidative Degradation Pathways of Related Compounds

The oxidative degradation of unsaturated fatty acids is a fundamental biological process and provides insight into the potential breakdown pathways of 3-pentenoic acid, 2-methyl-. In biological systems, the degradation of unsaturated fatty acids occurs primarily through the β-oxidation pathway . ontosight.airesearchgate.net This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two-carbon units, producing acetyl-CoA. researchgate.netcuni.cz

For unsaturated fatty acids, additional enzymes are required to handle the double bonds. researchgate.net Depending on the position of the double bond, isomerases or reductases are needed to convert the molecule into a suitable intermediate for the standard β-oxidation enzymes. researchgate.netresearchgate.net For a compound like 3-pentenoic acid, 2-methyl-, its degradation would likely involve an isomerase to shift the double bond into conjugation with the carbonyl group (forming an α,β-unsaturated system), allowing it to enter the β-oxidation spiral. The degradation of unsaturated fatty acids can occur in peroxisomes, which contain the necessary enzymatic machinery. nih.gov

Stereochemical Aspects and Isomerism of 3 Pentenoic Acid, 2 Methyl

Cis/Trans Isomerism of the Pentenoic Acid Double Bond

The presence of a carbon-carbon double bond between the third and fourth carbon atoms in the pentenoic acid chain gives rise to geometric isomerism, resulting in two distinct diastereomers: the cis (or Z) and trans (or E) isomers. acs.org In the cis isomer, the substituents on the double bond, specifically the ethyl group and the hydrogen atom, are on the same side of the double bond plane. Conversely, in the trans isomer, they are on opposite sides. nih.gov

The IUPAC name for the trans isomer is (3E)-2-methyl-3-pentenoic acid, while the cis isomer is named (3Z)-2-methyl-3-pentenoic acid. nih.gov These isomers exhibit different physical and chemical properties. The trans isomer is generally more stable due to reduced steric hindrance between the alkyl groups. This difference in stability plays a crucial role in the synthetic prevalence and isomerization tendencies of the two forms.

Spectroscopic techniques are instrumental in distinguishing between the cis and trans isomers. For instance, in ¹H NMR spectroscopy, the coupling constant (J) for the vinyl protons is a key indicator. The trans isomer typically displays a larger coupling constant (around 15 Hz) compared to the cis isomer (around 10 Hz), reflecting the different spatial arrangement of the coupled protons.

| Feature | (E)-Isomer (trans) | (Z)-Isomer (cis) |

|---|---|---|

| IUPAC Name | (3E)-2-Methyl-3-pentenoic acid | (3Z)-2-Methyl-3-pentenoic acid |

| Double Bond Geometry | Substituents on opposite sides | Substituents on the same side |

| Steric Hindrance | Lower | Higher |

| Thermodynamic Stability | More stable | Less stable |

| ¹H NMR Coupling Constant (J) for vinyl H) | ~15 Hz | ~10 Hz |

Influence of Reaction Conditions on Isomer Ratio and Selectivity

The ratio of cis to trans isomers of 2-methyl-3-pentenoic acid produced in a chemical synthesis is highly dependent on the reaction conditions employed. Factors such as the choice of catalyst, solvent, temperature, and even the starting materials can be manipulated to favor the formation of one isomer over the other.

Several synthetic strategies have been developed to control the E/Z selectivity. For instance, the Reppe synthesis, which involves the carbonylation of piperylene (1,3-pentadiene), initially produces a mixture of cis and trans isomers of 2-methyl-3-pentenoic acid. google.com Subsequent isomerization of this mixture, often catalyzed by an acid such as a zinc chloride/acetic acid solution, can shift the equilibrium towards the more thermodynamically stable trans isomer. google.com

The choice of catalyst is paramount in directing the stereochemical outcome. Palladium-based catalysts have shown significant utility in this regard. For example, hydrogenation of a mixed acid product using a palladium on calcium sulfate (B86663) (Pd/CaSO₄) catalyst can enrich the mixture to approximately 80% of the cis isomer. The reaction temperature and pressure are critical parameters in this process, with lower temperatures (20-25 °C) and pressures (20-40 psig) favoring the formation of the cis product.

Conversely, nickel-based catalytic systems have been developed for the stereodivergent synthesis of internal alkenes, offering pathways to selectively produce either the E or Z isomer. chemrxiv.org The ligand environment around the nickel center, including its steric and electronic properties, plays a crucial role in determining the stereoselectivity. chemrxiv.org

The solvent can also exert a significant influence. Polar aprotic solvents like N,N-dimethylformamide (DMF) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) have been employed in synthesis routes, affecting reaction rates and potentially the isomer distribution. google.comrsc.org

| Reaction Condition | Effect on Isomer Ratio/Selectivity | Example |

|---|---|---|

| Catalyst | Can selectively produce either cis or trans isomers. | Pd/CaSO₄ favors the cis isomer, while a ZnCl₂/acetic acid catalyst promotes isomerization to the trans form. google.com |

| Temperature | Can influence the rate of isomerization and the final equilibrium ratio. | Lower temperatures (20-25°C) in the hydrogenation with Pd/CaSO₄ favor the cis isomer. |

| Solvent | Can affect reaction rates and the stability of intermediates, thereby influencing isomer ratios. | Polar aprotic solvents like DMI and HMPA are used in the Reppe synthesis. google.com |

Chiral Centers and Considerations for Enantiomeric Purity

The C2 carbon atom in 2-methyl-3-pentenoic acid, being substituted with a methyl group, a carboxyl group, a hydrogen atom, and a carbon-carbon double bond, is a prochiral center. However, in the context of the double bond at the C3 position, the C2 carbon itself is not a stereocenter as it is not attached to four different groups.

Despite this, the introduction of chirality at the C2 position is a significant aspect of the broader chemistry of pentenoic acid derivatives. Enantiomerically pure forms of related compounds, where the C2 carbon is a chiral center, are of considerable interest in various fields, including the synthesis of natural products and pharmaceuticals.

For instance, the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid has been achieved using a nitrilase enzyme. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of a racemic starting material, leading to the production of the (S)-enantiomer with high enantiomeric excess. nih.gov This demonstrates how biocatalysis can be a powerful tool for establishing chirality at the C2 position.

Furthermore, the asymmetric synthesis of more complex amino acids, such as Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid, highlights the sophisticated strategies employed to control stereochemistry at multiple centers, including the C2 position. abzena.comresearchgate.netabzena.com These methods often utilize chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. abzena.comresearchgate.netabzena.com

Spectroscopic Characterization and Advanced Analytical Techniques

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of 2-methyl-3-pentenoic acid. The key absorption bands confirm the presence of its characteristic functional groups. The spectrum is largely defined by the carboxylic acid group and the carbon-carbon double bond.

A very broad and strong absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The broadness of this peak is a result of hydrogen bonding between molecules, often leading to the formation of dimers in the liquid or solid state. arastirmax.comdergipark.org.tr The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp peak around 1700 cm⁻¹. The exact position of this peak can be influenced by the molecular environment and whether the acid exists as a monomer or a hydrogen-bonded dimer. researchgate.netrsc.org

The presence of the unsaturated C=C bond is confirmed by a stretching vibration peak that appears around 1650 cm⁻¹. Distinguishing between cis (Z) and trans (E) isomers can sometimes be inferred from the out-of-plane C-H bending vibrations, although this is not always definitive.

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| O–H (Carboxylic Acid) | 2500–3300 | Stretching Vibration | Broad, Strong |

| C=O (Carboxylic Acid) | ~1700 | Stretching Vibration | Strong, Sharp |

| C=C (Alkene) | ~1650 | Stretching Vibration | Medium |

Data sourced from multiple references.

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful surface-sensitive technique used to study the adsorption of molecules onto solid surfaces directly from a liquid phase. In-situ ATR-IR studies have been employed to investigate the adsorption dynamics of unsaturated carboxylic acids, such as isomers of 2-methyl-pentenoic acid, on catalyst surfaces like aluminum oxide (Al₂O₃) and palladium on aluminum oxide (Pd/γ-Al₂O₃). researchgate.netrsc.org

These studies reveal that the acid can adsorb onto the surface both molecularly and dissociatively. rsc.org

Molecular Adsorption : The acid adsorbs as intact molecules. This is observed through bands corresponding to the C=O stretching vibration of monomeric acid (around 1720 cm⁻¹) and dimeric, hydrogen-bonded acid (around 1685 cm⁻¹). rsc.org The relative amounts of monomer and dimer species on the surface are dependent on the acid concentration in the solution. rsc.org

Dissociative Adsorption : The acid loses a proton from the carboxylic group and adsorbs as a carboxylate (COO⁻) species. This is identified by the appearance of strong asymmetric and symmetric stretching vibrations of the COO⁻ group. The asymmetric stretch often appears as bands around 1600 cm⁻¹ and 1538 cm⁻¹, while the symmetric stretch is found at lower wavenumbers. researchgate.net The acid has been observed to adsorb predominantly in a bridged bidentate configuration on these surfaces. rsc.org

This technique is crucial for understanding how the molecule interacts with catalyst surfaces, which is vital for applications in heterogeneous catalysis, such as hydrogenation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of 2-methyl-3-pentenoic acid, providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom. The spectrum of 2-methyl-3-pentenoic acid shows distinct signals for each proton type. hmdb.cahmdb.ca The very acidic proton of the carboxylic acid (-COOH) group typically appears as a broad singlet far downfield, often above 10 ppm, though its position can be highly variable and it may exchange with deuterated solvents.

The vinyl protons on the C3=C4 double bond resonate in the range of 5.5–6.5 ppm. Their multiplicity is complex due to coupling with each other (geminal coupling, if applicable, though not in this case), with the C2 proton, and with the C5 methyl protons. The coupling constant (J-value) between the two vinyl protons is a key indicator of the double bond's stereochemistry: trans (E) isomers exhibit larger coupling constants (typically ~15 Hz) compared to cis (Z) isomers (~10 Hz).

Other signals include a multiplet for the proton at the C2 position, a doublet for the methyl group at C2, and a doublet of doublets (or more complex multiplet) for the terminal methyl group at C5.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (COOH) | ~12.0 | Broad Singlet | - |

| Vinyl (C3-H, C4-H) | 5.5–6.5 | Multiplet | ~15 (trans), ~10 (cis) |

| Methine (C2-H) | ~2.0–2.5 | Multiplet | - |

| Methyl (on C2) | ~1.0–1.5 | Doublet | ~7 |

| Methyl (on C4) | ~1.7 | Doublet | ~6 |

Note: Data is based on predicted spectra and values for analogous compounds. hmdb.cahmdb.ca

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing at a chemical shift of approximately 170–175 ppm. The two vinyl carbons (C3 and C4) resonate in the alkene region of the spectrum, typically between 120 and 130 ppm. The remaining aliphatic carbons—the methine carbon at C2, the methyl carbon attached to C2, and the terminal methyl carbon at C5—appear at higher field (lower ppm values), generally below 40 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Carbonyl (C1) | ~170–175 |

| Vinyl (C3, C4) | ~120–130 |

| Methine (C2) | ~30–40 |

| Methyl (on C2) | ~15–20 |

| Methyl (on C4) | ~15–20 |

Note: Data is based on predicted spectra and values for analogous compounds.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, like IR, probes the vibrational modes of a molecule but is based on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy. For 2-methyl-3-pentenoic acid, the C=C double bond stretch and the C=O carbonyl stretch are expected to be prominent in the Raman spectrum. The C=C stretch, in particular, often gives a stronger signal in Raman than in IR for symmetrically substituted alkenes. Data for this compound has been acquired using instruments such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique serves as another layer of structural confirmation, providing a unique vibrational fingerprint that can be used for identification and analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of 3-pentenoic acid, 2-methyl-. The electron ionization (EI) mass spectrum of this compound provides a wealth of information based on its fragmentation pattern.

The molecular weight of 3-pentenoic acid, 2-methyl- is confirmed by the presence of the molecular ion peak (M⁺·) in its mass spectrum. nist.gov This peak corresponds to the intact molecule that has been ionized by the loss of a single electron. For 3-pentenoic acid, 2-methyl-, with a chemical formula of C₆H₁₀O₂, the molecular ion is observed at a mass-to-charge ratio (m/z) of 114. nist.govnih.gov

Upon ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged ions. The analysis of these fragment ions provides structural information. For 3-pentenoic acid, 2-methyl-, characteristic fragments are observed at m/z 99 and 85. The fragmentation of methyl-branched monounsaturated fatty acids can be complex and may involve the migration of the double bond upon ionization. ebi.ac.uk

The fragmentation of carboxylic acids in EI-MS often follows predictable pathways, including:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen, which involves the transfer of the hydrogen atom to the carbonyl oxygen followed by the cleavage of the β-bond. uni-saarland.de

The major observed fragments for 2-methyl-3-pentenoic acid can be rationalized by these common fragmentation mechanisms. The loss of a methyl group (•CH₃, 15 Da) is a common fragmentation, though the loss of a hydroxyl radical (•OH, 17 Da) or the carboxyl group (•COOH, 45 Da) can also occur.

Table 1: Key Mass Spectrometry Data for 2-methyl-3-pentenoic acid

| m/z Value | Ion | Proposed Loss from Molecular Ion (m/z 114) |

| 114 | [M]⁺· (C₆H₁₀O₂) | - |

| 99 | [M - CH₃]⁺ | Loss of a methyl group (15 Da) |

| 85 | [M - C₂H₅]⁺ | Loss of an ethyl group (29 Da) |

This interactive table summarizes the primary ions observed in the mass spectrum of 2-methyl-3-pentenoic acid.

Gas-Liquid Chromatography (GLC) for Mixture Analysis and Isomer Separation

Gas-Liquid Chromatography (GLC), often referred to as Gas Chromatography (GC), is an essential technique for the analysis of volatile compounds like 3-pentenoic acid, 2-methyl-. It is particularly valuable for separating mixtures and distinguishing between different isomers of the compound. google.com

3-Pentenoic acid, 2-methyl- exists as geometric isomers, specifically cis (Z) and trans (E) isomers, due to the presence of a carbon-carbon double bond. These isomers often have very similar boiling points, making their separation by simple distillation difficult. However, GLC can effectively separate these isomers based on their differential interactions with the stationary phase of the chromatography column. google.com For instance, a 60:40 cis:trans mixture of 2-methyl-3-pentenoic acid has been successfully fractionated using a Goodloe packed column. google.com

The choice of the stationary phase is crucial for achieving separation. Polar columns are often used to separate isomers of unsaturated fatty acids. The separation is based on subtle differences in polarity and volatility between the cis and trans isomers. The retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter for identification. For (3E)-2-Methyl-3-pentenoic acid, Kovats retention indices have been reported on a standard polar column. nih.gov

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful combination. GC separates the components of a mixture, and MS provides identification based on the mass spectrum of each component as it elutes from the column. This technique is instrumental in confirming the identity of each isomer and quantifying their relative abundance in a mixture. google.com

Table 2: Reported Gas Chromatography Data for 2-methyl-3-pentenoic acid and Related Compounds

| Compound | Column Type | Reported Data/Application |

| 2-methyl-3-pentenoic acid isomers | Goodloe packed | Fractionation of a 60:40 cis:trans mixture. google.com |

| (3E)-2-Methyl-3-pentenoic acid | Standard Polar | Kovats Retention Index: 1924, 1892. nih.gov |

| Alkyl-2-methyl-3-pentenoate esters | Not specified | Optional separation of 60:40 cis-trans mixtures. google.com |

| 3-pentenoic acid | Water stationary | Well separated from the saturated analogue, pentanoic acid. scholaris.ca |

This interactive table presents examples of Gas-Liquid Chromatography applications for the analysis and separation of 2-methyl-3-pentenoic acid and its derivatives.

Theoretical and Computational Studies on 3 Pentenoic Acid, 2 Methyl

Application of Computational Chemistry to Related Chemical Systems

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules, offering insights that complement experimental studies. While specific computational studies on 2-methyl-3-pentenoic acid are not extensively documented in the literature, a wealth of theoretical research exists for structurally related systems, such as other unsaturated carboxylic acids and short-chain fatty acid derivatives. These studies are instrumental in understanding reaction mechanisms, predicting spectroscopic properties, and elucidating structure-activity relationships that are broadly applicable.

Density Functional Theory (DFT) is a predominant method used in this field. For instance, DFT calculations have been successfully employed to investigate the near-infrared (NIR) spectra of various short-chain saturated and unsaturated carboxylic acids, including propionic acid, butyric acid, acrylic acid, and crotonic acid. acs.org Through anharmonic DFT calculations, researchers can achieve a detailed interpretation of experimental spectra, helping to correlate spectral features with molecular structures, such as the position of a carbon-carbon double bond and the effects of hydrogen-bond dimerization. acs.org

Furthermore, DFT has been crucial in unraveling complex reaction mechanisms. Studies on the palladium-catalyzed hydroxycarbonylation of pentenoic acid isomers to produce adipic acid have used DFT to show that the active catalyst isomerizes the various pentenoic acids into an equilibrium mixture before selective carbonylation occurs. acs.org These calculations identified hydrolysis as the rate-limiting and selectivity-determining step in the catalytic cycle. acs.org Similarly, DFT calculations have shed light on the mechanism-dependent selectivity in the fluorocyclization of unsaturated carboxylic acids. nih.govresearchgate.net These theoretical models revealed that the reaction pathway—whether it proceeds via "fluorination first and cyclization later" or "cyclization first and fluorination later"—is determined by the substrate's pK_a property, which dictates the observed 5-exo or 6-endo selectivity. nih.gov

Computational methods have also been applied to understand the reactivity of substituted pentanoic acids. In a study of 5-(phenylselanyl)pentanoic acid and 5-(benzylselanyl)pentanoic acid, DFT and Time-Dependent DFT (TDDFT) calculations were used to investigate their reactions with one-electron oxidants. rsc.org The calculations helped to identify the transient species formed, such as dimer radicals and monomer radical cations, and provided theoretical support for the experimental observations. rsc.org In the realm of materials science, quantum chemical calculations on derivatives of 2-cyano-5-(4-(phenyl(4-vinylphenyl)amino)phenyl) penta-2,4-dienoic acid have been used to investigate their electronic and photophysical properties for applications as photosensitizers in solar cells. nih.gov These studies optimize geometries using DFT and compute excitation energies with TDDFT to predict properties like electron injection efficiency and light-harvesting capabilities. nih.gov

The thermal decomposition of related molecules has also been a subject of high-level computational investigation. For example, the pyrolysis of γ-valerolactone, which isomerizes to 4-pentenoic acid, was studied using sophisticated methods including CCSD(T)-F12 and RRKM/master-equation analysis. researchgate.net These calculations confirmed that the isomerization to 4-pentenoic acid followed by C-C bond fission is the primary decomposition route. researchgate.net

Finally, computational modeling is increasingly used to predict the bioactivity of compounds. For derivatives of 2-pentenoic acid, computational approaches are utilized to forecast their interactions with biological targets like enzymes or receptors, guiding the design of new potential therapeutic agents. ontosight.ai

Interactive Data Table: Computational Studies on Related Unsaturated Carboxylic Acids

| System Studied | Computational Method | Key Findings | Reference(s) |

| Saturated and Unsaturated Carboxylic Acids | Anharmonic Density Functional Theory (DFT) | Reproduced experimental NIR spectra and elucidated structure-spectra correlations, including the effects of C=C bond location and dimerization. | acs.org |

| Unsaturated Carboxylic Acids | Density Functional Theory (DFT) | Elucidated the mechanism-dependent selectivity (5-exo vs. 6-endo) in fluorocyclization reactions, showing it is controlled by the substrate's pK_a. | nih.govresearchgate.net |

| Pentenoic Acid Isomers | Density Functional Theory (DFT) | Modeled the palladium-catalyzed hydroxycarbonylation, identifying hydrolysis as the rate-limiting and selectivity-determining step. | acs.org |

| Substituted 5-selanylpentanoic acids | M05-2X/6-311+G(d,p)/SMD and TDDFT | Investigated reactivity with oxidants, identifying the formation of transient dimer radicals and monomer radical cations. | rsc.org |

| (E)-pent-2-enoic acid | DFT/B3LYP/6-311+G(2d,p) | Computed optimized molecular geometries (monomer and dimer), vibrational frequencies, and NMR chemical shifts, comparing them with experimental data. | arastirmax.com |

| γ-valerolactone / 4-pentenoic acid | CCSD(T)-F12, B2PLYPD3/cc-pVTZ, RRKM/master-equation | Confirmed that isomerization of γ-valerolactone to 4-pentenoic acid is the main initial step in its thermal decomposition. | researchgate.net |

| α,β-Unsaturated Carboxylic Acids | Density Functional Theory (DFT) | Revealed the reaction mechanism for stereoretentive decarboxylative amidation to form enamides. | kaist.ac.kr |

| Pentadienoic Acid Derivatives | DFT (B3LYP/6-31G) and TDDFT (PCM-CAM-B3LYP/6-31G ) | Investigated electronic and photophysical properties for use as photosensitizers, showing how structural modifications affect efficiency. | nih.gov |

Biochemical Pathways and Natural Occurrence of 3 Pentenoic Acid, 2 Methyl

Involvement in Lipid and Fatty Acid Metabolic Pathways

2-Methyl-3-pentenoic acid is classified as a methyl-branched fatty acid, a group of organic compounds characterized by a fatty acid with a methyl branch in its acyl chain. hmdb.cafoodb.ca Research indicates its participation in several metabolic processes, most notably lipid and fatty acid metabolism. The Human Metabolome Database (HMDB) lists 2-methyl-3-pentenoic acid as being involved in the lipid metabolism pathway and the fatty acid metabolism pathway. hmdb.ca Its role in these pathways is crucial for maintaining cellular function and integrity. As a methyl-branched fatty acid, it is part of the larger class of lipids and lipid-like molecules. hmdb.cafoodb.ca

Role in Lipid Transport and Peroxidation Processes

Beyond its general involvement in lipid metabolism, 2-methyl-3-pentenoic acid is specifically implicated in lipid transport and lipid peroxidation processes. foodb.ca These processes are fundamental to the movement of lipids within a biological system and the oxidative degradation of lipids, respectively. foodb.ca The compound's involvement in these biochemical reactions highlights its significance in cellular health.

Identification as a Metabolite in Biological Systems

2-Methyl-3-pentenoic acid has been identified as a metabolite in biological systems. ontosight.ai It is considered an endogenous compound, meaning it can be produced within an organism. hmdb.ca It has been detected in various biological locations, including the cytoplasm, cell membrane, and extracellular space. hmdb.canih.gov Furthermore, it has been found in biofluids such as urine. hmdb.cafoodb.ca While it can be synthesized within the body, it can also be introduced from external sources, such as through diet, making it an exogenous compound as well. hmdb.ca

Biosynthetic Routes and Precursor Transformations

The biosynthesis of 2-methyl-3-pentenoic acid can occur naturally as a metabolic byproduct in certain organisms. ontosight.ai While detailed natural biosynthetic pathways are not extensively documented in the provided results, chemical synthesis methods offer insights into potential precursor transformations. For instance, (E)-2-methyl-2-pentenoic acid can be synthesized from propanal in a two-step process. researchgate.net This involves the self-condensation of propanal to form the intermediate 2-methyl-2-pentanal, which is then oxidized to produce the final acid. researchgate.net Another process involves the hydrogenation of a mixed acid product in the presence of a palladium/CaSO4 catalyst to yield a mixture containing 2-methyl-cis-3-pentenoic acid. google.com

Presence and Characterization in Natural Biological Sources

While some sources suggest that 2-methyl-3-pentenoic acid may occur naturally in small quantities in plants, others state it is not found in nature. ontosight.aiflavscents.com The compound has been identified as an animal metabolite. hmdb.ca Some esters of 2-methyl-3-pentenoic acid are noted for their berry fruit flavors, suggesting a potential, albeit unconfirmed, presence in certain fruits. google.comwikipedia.org

Derivatives and Analogs of 3 Pentenoic Acid, 2 Methyl : Synthesis and Structural Characterization

Ester Derivatives: Synthetic Approaches and Stereochemical Considerations

Ester derivatives of 2-methyl-3-pentenoic acid are significant, particularly in the flavor and fragrance industry. Their synthesis often involves stereochemical control to obtain the desired isomers.

Ethyl Ester Derivatives: Synthesis and Characterization

Ethyl 2-methyl-3-pentenoate (B14747980) can be synthesized through acid-catalyzed esterification. This method has been reported to yield a high purity of 99% (sum of isomers), with a specific cis:trans isomer ratio of 98.5:1.5. These ethyl esters are recognized as important precursors in both pharmaceutical and agrochemical synthesis, with potential applications in creating anti-inflammatory and analgesic medications. A mixture of ethyl 2-methyl-3-pentenoate and ethyl 2-methyl-4-pentenoate is described as having an ethereal fruity odor with rum-like notes.

Alternatively, a mixture containing approximately 80% of the cis isomer of 2-methyl-3-pentenoic acid can be produced by hydrogenating a mixed acid product using a palladium on calcium sulfate (B86663) catalyst (3% Pd). This reaction is typically carried out in a lower alkanol solvent like methanol (B129727) or ethanol (B145695). The resulting acid can then be esterified to produce the corresponding ethyl ester.

Table 1: Properties of Ethyl 2-Methyl-3-Pentenoate

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| Boiling Point | 163.2°C |

| Log P | 2.54 |

| Purity | ≥99% |

| Odor | Ethereal, fruity, rum-like |

| Solubility | Insoluble in water; soluble in alcohol |

Hexyl Ester Derivatives: Synthetic Routes

Hexyl 2-methyl-3-pentenoate is another notable ester derivative, valued for its use in fragrances due to its slow evaporation rate. The synthesis of hexyl (E)-2-methyl-3-pentenoate has been documented, and it is known to have a delicately tropical aroma. thegoodscentscompany.com This compound is often used as a base for tropical scents and as a modifier in melon, grape, apple, and pineapple flavors. thegoodscentscompany.com

Table 2: Physicochemical Data of Hexyl 2-Methyl-3-Pentenoate

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | hexyl (E)-2-methylpent-3-enoate |

| Appearance | Colorless clear liquid (est.) |

| Specific Gravity | 0.87100 to 0.87600 @ 25.00 °C |

| Refractive Index | 1.43100 @ 20.00 °C |

Other Alkyl Ester Analogues

The synthesis of various other alkyl ester analogues of 2-methyl-3-pentenoic acid has been explored. For instance, methyl 2-ethyl-3-pentenoate can be prepared by alkylating methyl 3-pentenoate with ethyl iodide. tandfonline.com Similarly, methyl 2-isopropyl-3-pentenoate is synthesized by alkylating methyl 3-pentenoate with isopropyl iodide. tandfonline.com These alkylated esters can then be hydrolyzed to their corresponding carboxylic acids. tandfonline.com

Another approach involves the carbonylation of allylic butenyl ethers, such as methyl crotyl ether and 3-methoxybutene-1, to produce methyl-3-pentenoate. google.com This process utilizes a rhodium-containing catalyst promoted by an iodide-containing compound. google.com

Amino Acid Derivatives: Synthesis and Structural Elucidation

The synthesis of amino acid derivatives of 2-methyl-3-pentenoic acid has been investigated, leading to novel compounds with potential biological activities. For example, a series of phthalimido-(substituted-alkyl-2-thioureido)alkyl carboxylic acid derivatives have been synthesized. researchgate.net These compounds are being studied as potential non-nucleoside reverse transcriptase inhibitors. researchgate.net

In a different study, the synthesis of β,β-dimethylated amino acid building blocks was achieved using the 9-phenylfluorenyl (PhFl) protecting group. acs.org This method allowed for the regioselective reduction of a methyl ester on the side chain. acs.org

Related Unsaturated Carboxylic Acid Analogs and their Synthesis

The synthesis of related unsaturated carboxylic acid analogs provides a broader context for understanding the chemistry of 2-methyl-3-pentenoic acid. One such analog is 2-ethyl-3-methyl pentanoic acid, which can be prepared by the non-catalytic oxidation of 2-ethyl-3-methyl pentanal with an oxygen-containing gas. google.com

Another related compound, trans-2-methyl-2-pentenoic acid, can be synthesized via a Reppe synthesis method. google.com This process involves reacting piperylene, carbon monoxide, and water in the presence of a rhodium salt and an organic phosphine (B1218219) ligand to obtain cis-trans isomers of 2-methyl-3-pentenoic acid. google.com These isomers are then subjected to an isomerization reaction to yield the final product. google.com

Furthermore, the synthesis of 3-oxopentanoic acid alkyl esters can be achieved by reacting an α,β-unsaturated aldehyde with ketene (B1206846) to form a 4-alkenyl-2-oxetanone, which is then converted to a 3-hydroxy-4-pentenoic acid alkyl ester and subsequently isomerized. google.com

常见问题

Q. What are the most reliable synthetic routes for producing 2-methyl-3-pentenoic acid and its derivatives in high purity?

Methodological Answer:

-

Esterification : Ethyl 2-methyl-3-pentenoate can be synthesized via acid-catalyzed esterification. Bedoukian Research reports a purity of 99% (sum of isomers) with cis:trans isomer ratios of 98.5%:1.5% .

-

Metal-Alkoxide Reactions : The sol-gel method involves reacting 2-methyl-3-pentenoic acid with tin or titanium alkoxides (e.g., Sn(OR)₄, Ti(OR)₄) in a 1:1 molar ratio. Titanium forms bidentate complexes, while tin forms both mono- and bidentate coordination modes .

-

Data Table :

Method Yield (%) Isomer Ratio (cis:trans) Stability Post-Hydrolysis Esterification >99 98.5:1.5 N/A Sn-Alkoxide ~85 N/A Releases 15% acid upon hydrolysis Ti-Alkoxide ~90 N/A Stable under hydrolysis

Q. How can researchers differentiate between cis/trans isomers or structural analogs of 2-methyl-3-pentenoic acid?

Methodological Answer:

- NMR Spectroscopy : The coupling constants (J values) in ¹H NMR distinguish cis (J = 10–12 Hz) and trans (J = 15–17 Hz) isomers. For example, ethyl 2-methyl-3-pentenoate’s cis isomer shows distinct splitting patterns .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices (e.g., AI = 937, KI = 944 for ethyl ester) and fragmentation patterns help identify isomers .

- Log P Values : Cis isomers typically exhibit lower Log P due to reduced steric hindrance (e.g., ethyl ester: Log P = 2.540) .

Q. What analytical techniques are critical for characterizing 2-methyl-3-pentenoic acid in complex mixtures?

Methodological Answer:

- GC-MS : Used for volatile derivatives (e.g., ethyl esters) with libraries like NIST providing reference spectra .

- HPLC : Separates non-volatile analogs (e.g., 4-phenyl-3-pentenoic acid, CAS 53774-19-9) using C18 columns and UV detection .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .

Advanced Research Questions

Q. How do coordination modes of 2-methyl-3-pentenoic acid with metal alkoxides influence material properties in sol-gel applications?

Methodological Answer:

- Bidentate vs. Monodentate Coordination : Titanium alkoxides form stable bidentate complexes, enhancing hydrolytic stability for coatings. Tin alkoxides exhibit mixed coordination, leading to weaker bonds and acid release (~15%) during hydrolysis .

- Experimental Design : Use FT-IR and X-ray absorption spectroscopy (XAS) to analyze coordination modes. For example, Ti-O bond lengths in bidentate complexes are shorter (1.95 Å) than monodentate Sn-O bonds (2.10 Å) .

Q. What mechanisms explain the instability of tin-pentenoate complexes under hydrolytic conditions compared to titanium analogs?

Methodological Answer:

- Hydrolysis Pathways : Tin’s lower electronegativity weakens Sn-O bonds, allowing water to cleave the complex and release free acid. Titanium’s higher electronegativity stabilizes Ti-O bonds, preventing acid release .

- Kinetic Studies : Monitor hydrolysis via pH titration or ¹H NMR to quantify acid release. For example, tin complexes release 15% acid after 24 hours in aqueous ethanol .

Q. How can researchers resolve contradictions in isomerization behavior during synthetic scale-up?

Methodological Answer:

- Reaction Optimization : Control temperature (e.g., <80°C to prevent thermal isomerization) and solvent polarity (e.g., non-polar solvents favor cis isomers) .

- In Situ Monitoring : Use real-time Raman spectroscopy to track isomer ratios during esterification or metal-complex synthesis .

- Case Study : Ethyl 2-methyl-3-pentenoate synthesis at 60°C yields 98.5% cis isomer, while temperatures >100°C promote trans isomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。